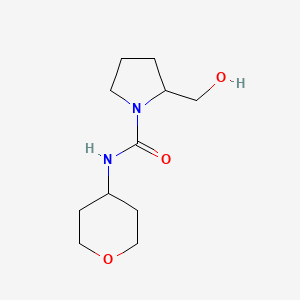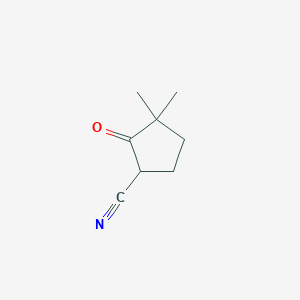
3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile
Descripción general
Descripción
“3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile” is a chemical compound with the CAS Number: 3594-69-2 . Its molecular formula is C8H11NO and has a molecular weight of 137.18 . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11NO/c1-8(2)4-3-6(5-9)7(8)10/h6H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 137.18 .
Aplicaciones Científicas De Investigación
Progesterone Receptor Modulators
Research has shown that certain derivatives of 3,3-dimethyl-2-oxo-cyclopentanecarbonitrile are significant in the development of progesterone receptor modulators. These modulators have potential applications in female healthcare, including contraception, treatment of fibroids, endometriosis, and certain breast cancers. The size of the 3,3-dialkyl substituent in these compounds is crucial for determining their function as either agonists or antagonists to the progesterone receptor (Fensome et al., 2008).
Inclusion Complex Formation
Studies have also explored the formation of inclusion complexes involving derivatives of this compound. An example is the creation of an inclusion complex with metal-free phthalocyanine and oxalic acid, demonstrating unique interactions at the molecular level (Liu et al., 2002).
Synthesis of Other Chemical Compounds
Additionally, variants of this compound have been used in the synthesis of other complex molecules. For instance, 3-cyano-4,6-dimethyl-2-pyridone, synthesized using a similar compound, has been explored for creating new chemical structures, indicating the broad potential of these compounds in chemical synthesis (Ellassar, 2011).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been utilized in the design and synthesis of new drug molecules. The structural modifications of these derivatives allow for the exploration of novel pharmacological properties and potential therapeutic applications (Kiran et al., 2018).
Safety and Hazards
The safety information for “3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile” includes several hazard statements: H301, H311, and H331 . The precautionary statements include P261, P280, P301+P310, and P311 . The compound is identified with the pictogram of a skull and crossbones, and the signal word is "Danger" .
Propiedades
IUPAC Name |
3,3-dimethyl-2-oxocyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-8(2)4-3-6(5-9)7(8)10/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQAVKREMWDWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1=O)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
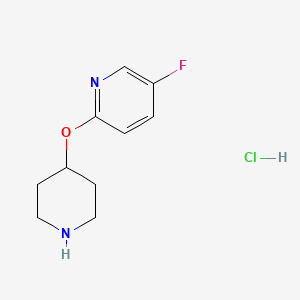
amine](/img/structure/B2371216.png)
![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide](/img/structure/B2371218.png)
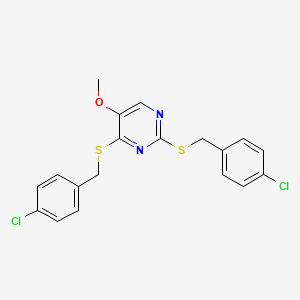
![1-[(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2371220.png)
![N-(2-Methylpropyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371221.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2371222.png)

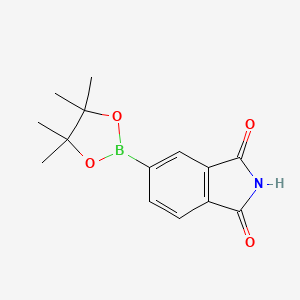

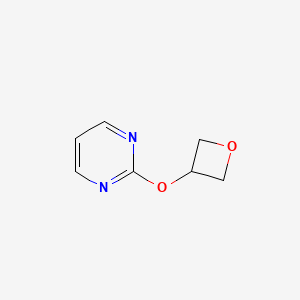
![N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371235.png)
